Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Overview
Description
“Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)-” is an organotin compound . Organotin compounds are used as reactants in various chemical reactions .
Synthesis Analysis
The synthesis of organotin compounds like “Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)-” often involves stannylation or C-Sn coupling reactions . A detailed procedure for the synthesis of a similar compound, tributyl[(methoxymethoxy)methyl]stannane, has been documented .Molecular Structure Analysis
The molecular formula of “Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)-” is C22H42SSn . The molecular weight is 457.34 .Chemical Reactions Analysis
Organotin compounds like “Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)-” are often used in Stille cross-coupling reactions . These reactions are used to prepare various organic compounds .Scientific Research Applications
Application in Organic Synthesis
Stannane compounds have been utilized in various organic synthesis processes. For instance, tributyl[(methoxymethoxy)methyl]stannane, a related compound, has been employed as a hydroxymethyl anion equivalent in metalation reactions with tin. This application is significant in the field of organic chemistry for the synthesis of complex molecules (Danheiser et al., 2003).
In Semiconductor Technology
Stannane derivatives, including tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)stannane, have been used in the development of organic semiconductors. These compounds are essential for thin film transistors in electronics, showcasing their importance in advancing semiconductor technology (Bae et al., 2011).
Asymmetric Synthesis Applications
Tributylstannane compounds are instrumental in asymmetric synthesis. They have been used for catalytic asymmetric allylation, demonstrating their utility in creating optically active compounds, which is crucial in the pharmaceutical industry (Masyuk & Mineeva, 2016).
Use in Metallation and Transmetallation Reactions
The application of tributylstannane compounds in metallation and transmetallation reactions is significant. These reactions are fundamental in organic synthesis, allowing for the formation of complex organic compounds with high precision and specificity (Stanway & Thomas, 1995).
Application in Organometallic Chemistry
Tributylstannane derivatives have been employed in the synthesis of organometallic complexes, such as rhenium complexes, which are essential in catalysis and materials science (Farrell et al., 2004).
Use in Synthesis of Heterocyclic Compounds
Tributylstannane compounds have been used in the synthesis of various heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals (Hanamoto et al., 2004).
Diastereoselective Synthesis
They are also applied in diastereoselective synthesis, illustrating their role in creating molecules with specific stereochemistry, a vital aspect in drug design and synthesis (Miura et al., 2005).
Mechanism of Action
Properties
IUPAC Name |
tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17S2.3C4H9.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;3*1-3-4-2;/h6,8-10H,2-5,7H2,1H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOAFFQVYUDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44S2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444227 | |
Record name | Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211737-37-0 | |
Record name | Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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